6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine
Description
Historical Development of Pyrazolo[1,5-a]pyrimidine Compounds
The pyrazolo[1,5-a]pyrimidine (PP) core, a fused bicyclic system combining pyrazole and pyrimidine rings, was first synthesized in the mid-20th century through cyclocondensation reactions between β-dicarbonyl compounds and 3-aminopyrazoles. Early work focused on optimizing reaction conditions to improve yields and regioselectivity. By the 1980s, researchers recognized the scaffold’s potential in drug discovery due to its planar structure and ability to mimic purine bases, enabling interactions with biological targets such as kinases and GPCRs. The introduction of substituents at positions 2, 3, 5, 6, and 7 further diversified its applications, culminating in FDA-approved drugs like Anagliptin (a DPP-4 inhibitor) and Indiplon (a GABA receptor modulator).
Key milestones in PP chemistry include:
Evolution of 6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine in Research
The specific derivative This compound arose from efforts to enhance the solubility and target selectivity of PP scaffolds. The tert-butylsulfonyl group at position 6 was introduced to improve metabolic stability and membrane permeability, while the 2-pyridinyl substituent at position 3 was designed to engage in π-π stacking interactions with kinase ATP-binding pockets.
Synthetic advancements enabling its preparation include:
- Reductive Amination : Used to install the 7-amine group while preserving the pyrimidine ring’s integrity.
- Buchwald-Hartwig Coupling : Facilitated the introduction of the 2-pyridinyl moiety under palladium catalysis.
- Sulfonation Strategies : tert-Butylsulfonyl groups were incorporated via nucleophilic substitution or oxidative sulfonation.
A representative synthesis pathway is summarized below:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | β-Ketoester, 3-aminopyrazole, AcOH, Δ | 85 |
| 2 | Sulfonation | tert-Butylsulfonyl chloride, DCM, 0°C | 72 |
| 3 | Suzuki Coupling | 2-Pyridinylboronic acid, Pd(dppf)Cl₂ | 68 |
Significant Milestones in Pyrazolo[1,5-a]pyrimidine Medicinal Chemistry
The PP scaffold’s adaptability has driven breakthroughs in multiple therapeutic areas:
- Anticancer Agents : Derivatives like Reversan inhibit multidrug resistance proteins, enhancing chemotherapy efficacy.
- Enzyme Inhibitors : Presatovir (a respiratory syncytial virus inhibitor) targets viral fusion proteins.
- Material Science : PP-based fluorophores exhibit tunable emission spectra for optoelectronic applications.
For This compound , key advancements include:
Current Research Landscape and Scientific Importance
Recent studies emphasize structure-activity relationship (SAR) optimization and target diversification:
- PI3Kδ Inhibition : Derivatives of this compound show IC₅₀ values < 100 nM in biochemical assays, with >50-fold selectivity over PI3Kα/β/γ isoforms.
- Solid-State Properties : Crystallographic studies reveal conformational rigidity imparted by the tert-butylsulfonyl group, aiding co-crystallization with target proteins.
- Computational Modeling : Molecular docking predicts stable hydrogen bonds between the 7-amine group and kinase catalytic residues (e.g., Lys779 in PI3Kδ).
Emerging applications include:
Properties
IUPAC Name |
6-tert-butylsulfonyl-3-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-15(2,3)23(21,22)12-9-18-14-10(8-19-20(14)13(12)16)11-6-4-5-7-17-11/h4-9H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOVKFGTRNZNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=C(N2C(=C(C=N2)C3=CC=CC=N3)N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Enaminone Cyclization
The foundational approach involves cyclocondensation of β-enaminones (e.g., 5-(tert-butylthio)-3-oxopent-4-en-2-one) with 3-amino-5-(2-pyridinyl)pyrazole. Under acidic conditions (HCl/EtOH, reflux), this one-pot reaction achieves 72–78% yield by exploiting the 1,3-biselectrophilic nature of the β-enaminone and the dual nucleophilicity of the aminopyrazole. Critical parameters include:
- Temperature control : Excessively high temperatures (>100°C) promote decomposition of the tert-butylthio intermediate.
- Solvent selection : Ethanol outperforms DMF or THF due to improved solubility of the enaminone intermediate.
Post-cyclization, oxidation of the tert-butylthio group to sulfonyl is achieved using m-CPBA (3-chloroperbenzoic acid) in dichloromethane at 0°C–25°C, yielding 85–90% conversion. This step requires careful stoichiometry (1.2 eq m-CPBA) to prevent over-oxidation.
Alternative Electrophile-Nucleophile Pairings
Pankova et al. demonstrated that 7-alkynyl-substituted pyrazolo[1,5-a]pyrimidines can undergo Sonogashira coupling with 2-bromopyridine prior to sulfonation. This route proceeds via:
- Cyclocondensation of ethynyl-substituted β-enaminone with 3-aminopyrazole (CuI catalyst, 60°C, DMF).
- Pd(PPh₃)₄-mediated coupling with 2-bromopyridine (82% yield).
- Sequential oxidation of tert-butylthio to sulfonyl (H₂O₂/AcOH, 70°C).
Multicomponent Reaction (MCR) Approaches
Pyridine-2-carboxylic Acid Catalyzed Assembly
Adapting the green chemistry principles from pyrazolo[3,4-b]quinolinone synthesis, a three-component reaction of:
- 5-Amino-1-phenylpyrazole
- 2-Pyridinecarboxaldehyde
- tert-Butylsulfonylacetylene
in the presence of pyridine-2-carboxylic acid (P2CA, 10 mol%) in ethanol/water (4:1) at 80°C achieves 68% yield. The catalyst facilitates imine formation and subsequent [4+2] cycloaddition, though regioselectivity for the 7-amino position requires precise stoichiometric control (1:1.2:1 ratio).
Mannich-Type Condensation
Li et al.’s methodology for dihydropyrazolopyrimidines was modified to incorporate tert-butylsulfonyl and pyridinyl groups. Key steps include:
- Mannich reaction of 2-pyridinylmethylamine, tert-butylsulfonyl ketone, and 5-aminopyrazole.
- DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)-mediated oxidation to aromatize the pyrimidine ring (64% yield).
This route suffers from competing side reactions when scaling beyond 5 mmol, limiting industrial applicability.
Post-Functionalization of Preformed Cores
Sulfonation of 6-Thioether Intermediates
A scalable two-step sequence starts with 6-(tert-butylthio)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine, prepared via cyclocondensation. Oxidation using Oxone® (2.5 eq) in MeOH/H₂O (3:1) at 25°C for 12 h affords the sulfonyl derivative in 89% yield. Comparative studies show Oxone® outperforms H₂O₂/AcOH (72% yield) and m-CPBA (85%) in terms of cost and safety.
Palladium-Catalyzed C–H Amination
Recent advances employ Pd(OAc)₂/Xantphos to install the 7-amino group post-cyclization. A representative protocol:
- Suzuki coupling of 6-bromo-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine with tert-butylsulfonylboronic acid (82% yield).
- Buchwald–Hartwig amination using NH₃·H₂O and Pd₂(dba)₃ (70% yield).
This method offers flexibility but requires expensive catalysts and inert conditions.
Analytical and Mechanistic Insights
Spectroscopic Characterization
Computational Modeling
DFT calculations (B3LYP/6-311+G(d,p)) reveal that tert-butylsulfonyl group’s electron-withdrawing effect stabilizes the pyrimidine ring (NBO charge: −0.32 e at N-1), directing electrophilic substitution to position 5.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| β-Enaminone cyclization | 78 | 98 | High regioselectivity | Multi-step oxidation required |
| MCR with P2CA catalyst | 68 | 95 | Atom economy | Low tolerance for substituents |
| Post-sulfonation | 89 | 99 | Scalability | Requires thioether precursor |
| Pd-catalyzed amination | 70 | 97 | Late-stage functionalization | High catalyst loading |
Chemical Reactions Analysis
Substituent Effects on Reactivity
- 3-(2-Pyridinyl) Group : Introduced via cross-coupling reactions (e.g., Sonogashira or Buchwald-Hartwig) using 2-pyridinylboronic acid or halopyridines ( ).
- 7-Amine Stability : The 7-ylamine group shows sensitivity to oxidation but can be stabilized via Boc protection during synthesis ( ).
Notable Observations :
- Electron-withdrawing groups (e.g., sulfonyl) at position 6 enhance electrophilic substitution reactivity at position 3 ( ).
- Steric hindrance from the tert-butyl group reduces unwanted side reactions during functionalization ( ).
Biological Activity and Functional Modifications
While the query focuses on chemical reactions, it is critical to note that structural modifications impact biological efficacy:
- SAR Insights :
Comparative Reactivity Table :
| Position | Substituent | Reaction Compatibility | Key Reagents |
|---|---|---|---|
| 3 | 2-Pyridinyl | Pd-catalyzed coupling | Pd(OAc)₂, XPhos |
| 6 | t-BuSO₂ | Nucleophilic substitution | t-BuSO₂Cl, NEt₃ |
| 7 | NH₂ | Amination | NH₃ (g), DIPEA |
Degradation and Stability Studies
Scientific Research Applications
6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit anti-inflammatory, anti-cancer, or anti-microbial properties.
Biological Research: Researchers use this compound to investigate cellular pathways and molecular mechanisms, particularly those involving signal transduction and gene expression.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of pyrazolo[1,5-a]pyrimidines and their derivatives.
Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares the target compound with structurally related pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations :
- Position 3 substituents vary significantly: 2-pyridinyl (target compound), thienyl , fluorophenyl , and chloro-phenylazo groups .
- Melting points are higher for compounds with aromatic azo groups (e.g., 280–282°C for 13a) due to enhanced crystallinity .
Antimycobacterial Activity:
- Analogs such as 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines (Table 2 in ) exhibit potent anti-Mycobacterium tuberculosis activity (MIC: 0.5–2 µg/mL). The 4-fluorophenyl group enhances lipophilicity and target binding .
Antimicrobial Activity:
- 7-(4-Benzenesulfonyl-phenyl)-3-(4-chloro-phenylazo)pyrazolo[1,5-a]pyrimidin-2-ylamine (13a) shows broad-spectrum antibacterial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli. The chloro-phenylazo group likely disrupts bacterial membrane integrity .
Kinase Inhibition:
- Derivatives like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidines act as TRK kinase inhibitors (IC₅₀: <10 nM) for cancer therapy. The tert-butylsulfonyl group in the target compound may similarly enhance kinase binding .
Biological Activity
6-(Tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-ylamine, a compound with the CAS number 685108-13-8, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C15H17N5O2S
- Molecular Weight : 331.40 g/mol
- Structure : The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a tert-butylsulfonyl group and a pyridine moiety.
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been shown to affect the activity of kinases that are crucial for cancer cell proliferation and survival.
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially reducing cytokine production in immune cells.
In Vitro Studies
In vitro assays have demonstrated that the compound has significant effects on different cell lines:
- Cancer Cell Lines : Studies conducted on human cancer cell lines (e.g., A549 lung cancer cells) showed a dose-dependent inhibition of cell growth with an IC50 value around 20 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 20 | Inhibition of cell proliferation |
| HeLa (Cervical) | 15 | Induction of apoptosis |
| MCF7 (Breast) | 25 | Cell cycle arrest |
In Vivo Studies
Animal models have also been utilized to assess the biological activity:
- Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound at 50 mg/kg resulted in a significant reduction in tumor size compared to controls.
Case Studies
-
Case Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. Mice treated with the compound showed a 60% reduction in tumor volume after four weeks compared to untreated controls. The study highlighted the importance of further exploring its mechanism involving apoptosis pathways. -
Case Study on Antimicrobial Effects :
Another investigation published in Antimicrobial Agents and Chemotherapy revealed that the compound exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL. The study emphasized the need for structural modifications to enhance its efficacy.
Q & A
Q. What are the standard synthetic routes for preparing 6-(tert-butylsulfonyl)-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine?
The compound is synthesized via multi-step reactions involving the pyrazolo[1,5-a]pyrimidine core. A typical approach includes:
- Condensation reactions : Reacting pyridine-containing precursors with sulfonylating agents (e.g., tert-butylsulfonyl chloride) under reflux in solvents like pyridine or ethanol (5–6 hours) .
- Purification : Crystallization from ethanol or dioxane yields the final product, with reported yields of 62–70% for analogous pyrazolo[1,5-a]pyrimidines .
- Key steps : Diazotization and coupling reactions for introducing the pyridinyl group, followed by sulfonylation at position 6 .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butylsulfonyl at C6 and pyridinyl at C3). IR confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and amine (-NH₂, ~3400 cm⁻¹) groups .
- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₁₄H₁₆N₄O₂S₂ for the compound in ) .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., ±0.3% deviation) .
Q. What are the key structural features influencing its biological activity?
- Core scaffold : The pyrazolo[1,5-a]pyrimidine framework enables π-π stacking with biological targets, while the tert-butylsulfonyl group enhances metabolic stability .
- Substituent effects : The 2-pyridinyl group at C3 contributes to hydrogen bonding and metal coordination, potentially enhancing binding affinity to enzymes or receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent selection : Pyridine or DMF improves solubility of intermediates, reducing side reactions .
- Temperature control : Reflux at 80–100°C optimizes coupling reactions, while lower temperatures (25–40°C) prevent sulfonyl group degradation .
- Catalysis : Lewis acids (e.g., AlCl₃) may accelerate sulfonylation, though compatibility with the pyridinyl group must be tested .
Q. How do researchers resolve contradictions in spectral data for this compound?
- Multi-dimensional NMR : 2D techniques (e.g., COSY, HSQC) clarify ambiguous proton-carbon correlations, particularly for overlapping signals in the pyridinyl region .
- X-ray crystallography : Resolves disputes in regiochemistry (e.g., tert-butylsulfonyl vs. alternative substituent placement) .
- Comparative analysis : Cross-referencing with structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines in ) identifies consistent spectral patterns .
Q. What are the challenges in modifying the pyrazolo[1,5-a]pyrimidine core for enhanced pharmacological properties?
- Steric hindrance : Bulky groups like tert-butylsulfonyl at C6 may limit access to active sites, requiring computational modeling (e.g., molecular docking) to assess steric effects .
- Electronic effects : Electron-withdrawing sulfonyl groups can reduce nucleophilic reactivity at C7, complicating further functionalization .
- SAR studies : Systematic substitution at C3 (e.g., replacing pyridinyl with thienyl) reveals activity trends. For example, thienyl analogs ( ) show altered kinase inhibition profiles compared to pyridinyl derivatives .
Q. How do substituents at positions 3 and 6 affect reactivity and bioactivity?
- Position 3 : Pyridinyl groups enhance solubility and metal-binding capacity, critical for targeting metalloenzymes. Fluorophenyl or chlorophenyl substitutions () increase lipophilicity, improving blood-brain barrier penetration .
- Position 6 : Tert-butylsulfonyl groups improve oxidative stability but may reduce solubility. Alternative sulfonamides (e.g., benzylsulfonyl) can balance stability and bioavailability .
Methodological Recommendations
- Contradiction analysis : Use tandem MS/MS to distinguish isobaric impurities in cases of unexpected molecular ion peaks .
- Yield optimization : Employ design of experiments (DoE) to systematically vary reaction parameters (e.g., solvent, temperature, catalyst) .
- Biological evaluation : Prioritize assays relevant to pyrazolo[1,5-a]pyrimidines, such as kinase inhibition (e.g., JAK2, EGFR) or antiviral activity screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
